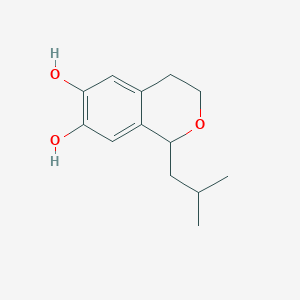
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-methylpropyl phenol and a suitable dihydroxybenzene derivative. The reaction is often catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyrans.
Scientific Research Applications
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as anti-inflammatory or antioxidant properties.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological responses.
Comparison with Similar Compounds
Isobutanol (2-Methylpropan-1-ol): A related compound with similar structural features but different functional groups and properties.
Other Benzopyrans: Compounds like coumarins and flavonoids share the benzopyran core but differ in their substituents and biological activities.
Uniqueness: 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
459426-83-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C13H18O3/c1-8(2)5-13-10-7-12(15)11(14)6-9(10)3-4-16-13/h6-8,13-15H,3-5H2,1-2H3 |
InChI Key |
FSZWTFHBVRJYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















